![molecular formula C17H21NO2S2 B5721160 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5721160.png)
4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide, also known as IBTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. IBTP belongs to the class of sulfonamide compounds and has been found to exhibit anti-inflammatory and anti-cancer activities.
作用機序
The exact mechanism of action of 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide is not fully understood. However, it has been proposed that 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide inhibits the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. Additionally, 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide has been found to induce apoptosis and inhibit the growth of cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide.
実験室実験の利点と制限
4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its anti-inflammatory and anti-cancer activities make it a promising candidate for further research. However, 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide also has some limitations. Its mechanism of action is not fully understood, and its potential side effects are not yet known. Additionally, further studies are needed to determine the optimal dosage and administration route for 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide.
将来の方向性
There are several future directions for research on 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide. One possible direction is to investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an anti-cancer agent, particularly in the treatment of breast and prostate cancer. Additionally, further studies are needed to fully understand the mechanism of action of 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide and to determine its potential side effects.
合成法
The synthesis of 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide involves the reaction of 4-isobutylbenzenesulfonyl chloride with 3-(methylthio)aniline in the presence of a base. The reaction proceeds through the formation of an intermediate which is then treated with a strong acid to yield 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide. The purity of the compound can be improved through recrystallization.
科学的研究の応用
4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide has been shown to have anti-cancer activity by inducing apoptosis and inhibiting the growth of cancer cells.
特性
IUPAC Name |
4-(2-methylpropyl)-N-(3-methylsulfanylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-13(2)11-14-7-9-17(10-8-14)22(19,20)18-15-5-4-6-16(12-15)21-3/h4-10,12-13,18H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBZDCIZVZRGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpropyl)-N-[3-(methylsulfanyl)phenyl]benzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

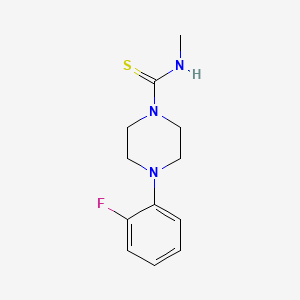
![3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5721083.png)
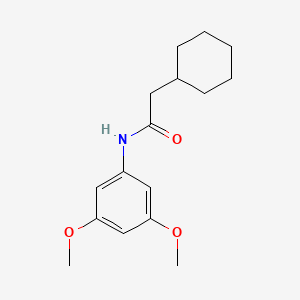
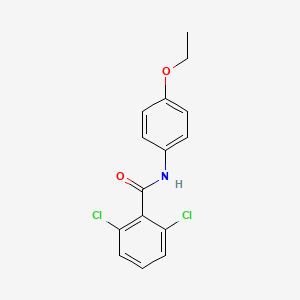

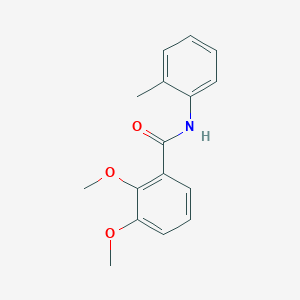
![3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5721120.png)
![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5721126.png)
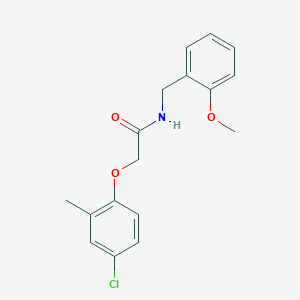
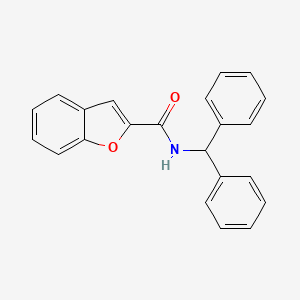
![1-[2-(benzylthio)benzoyl]azepane](/img/structure/B5721170.png)
![methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5721175.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5721177.png)
